molecular formula C16H22O3 B069572 5-Oxo-5-(4-pentylphenyl)pentanoic acid CAS No. 178686-76-5

5-Oxo-5-(4-pentylphenyl)pentanoic acid

Cat. No. B069572
M. Wt: 262.34 g/mol
InChI Key: VYJQDSMGJZYNCN-UHFFFAOYSA-N
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Patent
US05504244

Procedure details

Glutaric anhydride (10 g; 0.1mole) is reacted with pentylbenzene (100 ml) and aluminum chloride (29 g; 0.22 mole) at room temperature for 4 hours. The reaction mixture is poured into a mixture of ice-water (500 ml) and concentrated hydrochloric acid (50 ml) with vigorous stirring. The crude product is collected by filtration and recrystallized from aqueous ethanol to give 4-(4-n-pentylbenzoyl)butanoic acid (16.2 g) as colorless crystals, m.p. 104°-106° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
29 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[O:7][C:5](=[O:6])[CH2:4][CH2:3][CH2:2]1.[CH2:9]([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[CH2:10][CH2:11][CH2:12][CH3:13].[Cl-].[Al+3].[Cl-].[Cl-]>Cl>[CH2:9]([C:14]1[CH:15]=[CH:16][C:17]([C:5]([CH2:4][CH2:3][CH2:2][C:1]([OH:7])=[O:8])=[O:6])=[CH:18][CH:19]=1)[CH2:10][CH2:11][CH2:12][CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C1(CCCC(=O)O1)=O
Name
Quantity
100 mL
Type
reactant
Smiles
C(CCCC)C1=CC=CC=C1
Name
Quantity
29 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Two
Name
ice water
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The crude product is collected by filtration
CUSTOM
Type
CUSTOM
Details
recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(CCCC)C1=CC=C(C(=O)CCCC(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 16.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.